molecular formula C8H15ClO B1346596 2-Propylvaleryl chloride CAS No. 2936-08-5

2-Propylvaleryl chloride

Cat. No. B1346596
CAS RN: 2936-08-5
M. Wt: 162.66 g/mol
InChI Key: PITHYUDHKJKJNQ-UHFFFAOYSA-N
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Patent
US05525727

Procedure details

To the product of Example 87 (4.87 g, 30 mmol), 2-iodoethanol (5.16 g, 30 mmol) was added with stirring and cooling in an ice bath. The neat mixture was then heated to 100° C. in a water bath for 10 minutes, then removed from the heat and stirred for an additional 10 minutes. The reaction mixture was then dissolved in 50 ml of ether, washed with water (1×30 ml), 5% NaOH (2×30 ml), and again with water (2×30 ml). The ether layer was dried over anhydrous sodium sulfate and the solvent was removed under reduced pressure. A light yellow liquid product was obtained in 67% yield from valproic acid (6.0 g). Silver nitrate gave a bright yellow precipitate. NMR analysis confirmed the identity of the product.
Quantity
4.87 g
Type
reactant
Reaction Step One
Quantity
5.16 g
Type
reactant
Reaction Step One
Yield
67%

Identifiers

REACTION_CXSMILES
[C:1](Cl)(=[O:9])[CH:2]([CH2:6][CH2:7][CH3:8])[CH2:3][CH2:4][CH3:5].ICC[OH:14]>>[C:1]([OH:9])(=[O:14])[CH:2]([CH2:6][CH2:7][CH3:8])[CH2:3][CH2:4][CH3:5]

Inputs

Step One
Name
Quantity
4.87 g
Type
reactant
Smiles
C(C(CCC)CCC)(=O)Cl
Name
Quantity
5.16 g
Type
reactant
Smiles
ICCO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling in an ice bath
CUSTOM
Type
CUSTOM
Details
removed from the
TEMPERATURE
Type
TEMPERATURE
Details
heat
STIRRING
Type
STIRRING
Details
stirred for an additional 10 minutes
Duration
10 min
DISSOLUTION
Type
DISSOLUTION
Details
The reaction mixture was then dissolved in 50 ml of ether
WASH
Type
WASH
Details
washed with water (1×30 ml), 5% NaOH (2×30 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The ether layer was dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was removed under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C(C(CCC)CCC)(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 6 g
YIELD: PERCENTYIELD 67%
YIELD: CALCULATEDPERCENTYIELD 138.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05525727

Procedure details

To the product of Example 87 (4.87 g, 30 mmol), 2-iodoethanol (5.16 g, 30 mmol) was added with stirring and cooling in an ice bath. The neat mixture was then heated to 100° C. in a water bath for 10 minutes, then removed from the heat and stirred for an additional 10 minutes. The reaction mixture was then dissolved in 50 ml of ether, washed with water (1×30 ml), 5% NaOH (2×30 ml), and again with water (2×30 ml). The ether layer was dried over anhydrous sodium sulfate and the solvent was removed under reduced pressure. A light yellow liquid product was obtained in 67% yield from valproic acid (6.0 g). Silver nitrate gave a bright yellow precipitate. NMR analysis confirmed the identity of the product.
Quantity
4.87 g
Type
reactant
Reaction Step One
Quantity
5.16 g
Type
reactant
Reaction Step One
Yield
67%

Identifiers

REACTION_CXSMILES
[C:1](Cl)(=[O:9])[CH:2]([CH2:6][CH2:7][CH3:8])[CH2:3][CH2:4][CH3:5].ICC[OH:14]>>[C:1]([OH:9])(=[O:14])[CH:2]([CH2:6][CH2:7][CH3:8])[CH2:3][CH2:4][CH3:5]

Inputs

Step One
Name
Quantity
4.87 g
Type
reactant
Smiles
C(C(CCC)CCC)(=O)Cl
Name
Quantity
5.16 g
Type
reactant
Smiles
ICCO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling in an ice bath
CUSTOM
Type
CUSTOM
Details
removed from the
TEMPERATURE
Type
TEMPERATURE
Details
heat
STIRRING
Type
STIRRING
Details
stirred for an additional 10 minutes
Duration
10 min
DISSOLUTION
Type
DISSOLUTION
Details
The reaction mixture was then dissolved in 50 ml of ether
WASH
Type
WASH
Details
washed with water (1×30 ml), 5% NaOH (2×30 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The ether layer was dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was removed under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C(C(CCC)CCC)(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 6 g
YIELD: PERCENTYIELD 67%
YIELD: CALCULATEDPERCENTYIELD 138.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.